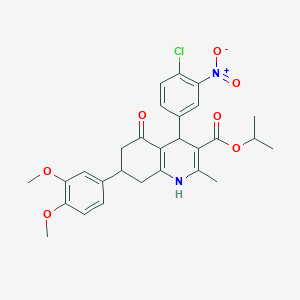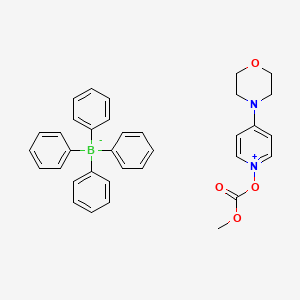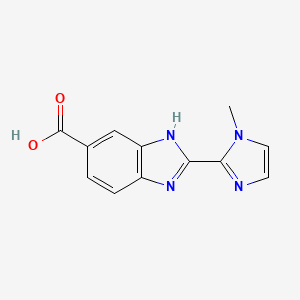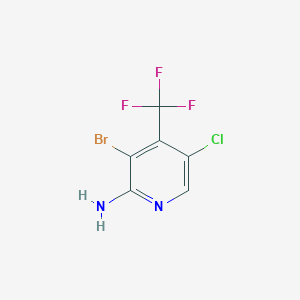
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is a compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a guanidine group attached to a pyrimidine ring, which is further substituted with an amino group and a methyl group. Guanidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, typically involves the reaction of 2-amino-4,6-dichloropyrimidine with guanidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution of the chlorine atoms with the guanidine group . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups on the pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can result in various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar structure but with two methyl groups instead of one.
2-Amino-4,6-dichloropyrimidine: Precursor in the synthesis of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-.
Guanidine hydrochloride: Common guanidine derivative used in various applications
Uniqueness
Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
31414-53-6 |
|---|---|
Formule moléculaire |
C6H11N7 |
Poids moléculaire |
181.20 g/mol |
Nom IUPAC |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine |
InChI |
InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12) |
Clé InChI |
XFFUXCVIGORZOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N)NN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



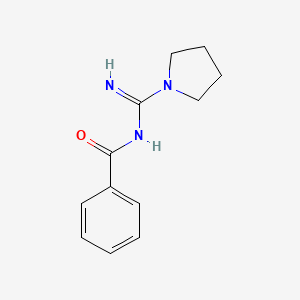
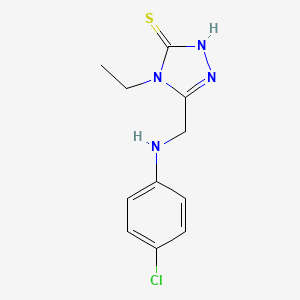
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
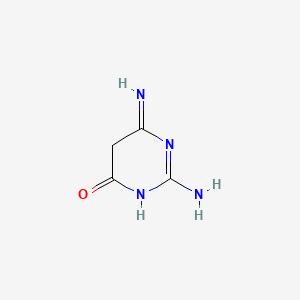
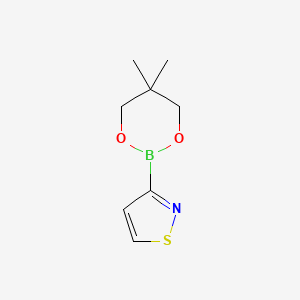
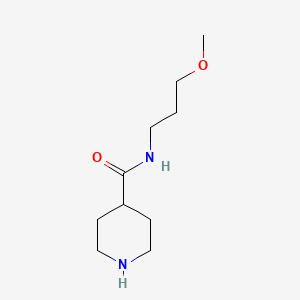
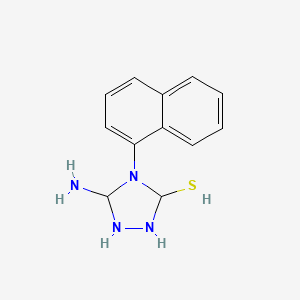
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
